molecular formula C11H21N3 B11729723 5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine

Cat. No.: B11729723
M. Wt: 195.30 g/mol
InChI Key: JXFJDKOXIJSOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This compound is characterized by its unique structure, which includes a methyl group, a 2-methylpropyl group, and a propyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-methylpropylamine and propylamine under specific reaction conditions. The reaction typically requires a solvent such as toluene or ethanol and may involve the use of a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
  • 5-methyl-1-(2-methylpropyl)-N-methyl-1H-pyrazol-3-amine
  • 5-methyl-1-(2-methylpropyl)-N-ethyl-1H-pyrazol-3-amine

Uniqueness

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group differentiates it from other similar compounds and may influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)-N-propylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-5-6-12-11-7-10(4)14(13-11)8-9(2)3/h7,9H,5-6,8H2,1-4H3,(H,12,13)

InChI Key

JXFJDKOXIJSOKH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C(=C1)C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.